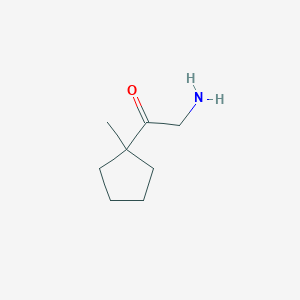
2-Amino-1-(1-methylcyclopentyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(1-methylcyclopentyl)ethan-1-one is a versatile small molecule scaffold with the molecular formula C8H15NO. It is known for its unique structure, which includes an amino group and a cyclopentyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1-methylcyclopentyl)ethan-1-one typically involves the reaction of 1-methylcyclopentyl ketone with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(1-methylcyclopentyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-1-(1-methylcyclopentyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-1-(1-methylcyclopentyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopentyl ring may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(1-methylcyclopentyl)ethan-1-one hydrochloride
- 2-[(1-methylcyclopentyl)oxy]ethan-1-amine
- 1-(1-methylcyclopentyl)ethan-1-one
Uniqueness
This compound stands out due to its unique combination of an amino group and a cyclopentyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research endeavors .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-amino-1-(1-methylcyclopentyl)ethanone |
InChI |
InChI=1S/C8H15NO/c1-8(7(10)6-9)4-2-3-5-8/h2-6,9H2,1H3 |
InChI Key |
DBBBWCIWIJFGBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


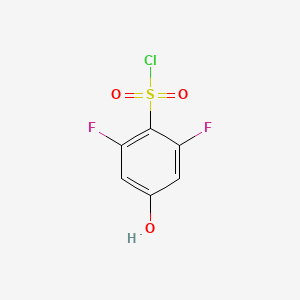
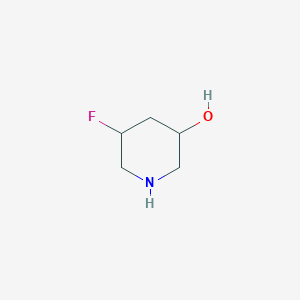
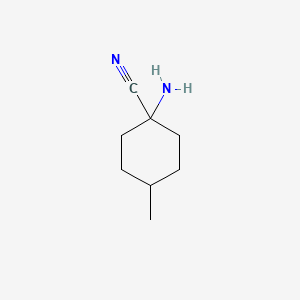
![2-Acetylspiro[4.5]decan-1-one](/img/structure/B15261368.png)
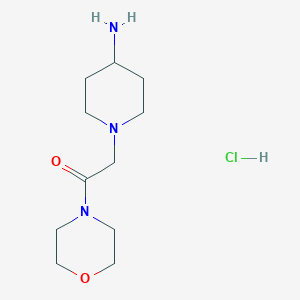
![4-Hydrazinyl-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15261378.png)
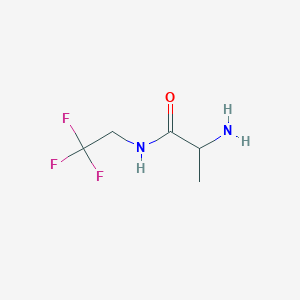
![2-[3-(1H-Imidazol-1-yl)azetidin-3-yl]ethan-1-amine](/img/structure/B15261396.png)
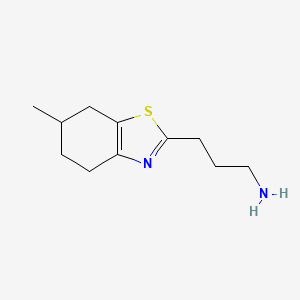
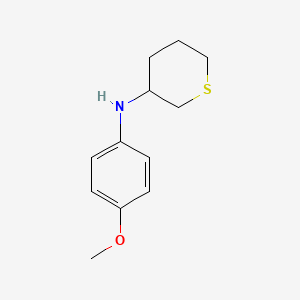
![4-Methoxy-3-([(3-methylbutan-2-YL)oxy]methyl)aniline](/img/structure/B15261421.png)
![4-Bromo-2-[1-(propylamino)propyl]phenol](/img/structure/B15261429.png)
![4-Methyl-2-[1-(phenoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B15261432.png)
![8-(4-Fluorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B15261450.png)
